molecular formula C16H14BrClF3N3O B6426670 5-bromo-2-chloro-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2329580-88-1

5-bromo-2-chloro-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No.: B6426670
CAS No.: 2329580-88-1
M. Wt: 436.7 g/mol
InChI Key: YTMOMMMMQBVFDY-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound recognized for its multifaceted applications in various fields of scientific research. This compound is notable for its structural intricacies, featuring a bromo and chloro substituent on a benzamide scaffold, coupled with a cyclopropyl and trifluoromethyl substituted pyrazole moiety. Its unique structure confers significant reactivity and functional potential in chemical syntheses and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-bromo-2-chloro-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps:

  • Formation of the pyrazole ring: : This may be achieved through cyclization reactions involving suitable precursors like hydrazines and β-diketones under controlled conditions.

  • Substitution on the benzamide:

  • Linking the two moieties: : The final step involves coupling the pyrazole and benzamide fragments through a condensation reaction, often facilitated by catalysts or specific reagents to ensure high yield and purity.

Industrial Production Methods: : On an industrial scale, the preparation of this compound may involve automated processes for each step, with a focus on optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and scalability. Flow chemistry techniques might also be employed to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution reactions, thanks to its halogen substituents.

  • Oxidation and Reduction: : Specific functional groups within the compound may be targeted for oxidation or reduction to yield derivatives with varying chemical and biological properties.

  • Condensation Reactions: : The benzamide moiety may participate in further condensation reactions, expanding its utility in synthesizing more complex structures.

Common Reagents and Conditions

  • Substitution Reactions: : Reagents such as Grignard reagents or organolithium compounds can be employed.

  • Oxidation/Reduction: : Common oxidizing agents like potassium permanganate, or reducing agents like sodium borohydride, can be used.

  • Condensation Reactions: : Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium methoxide) are often utilized.

Major Products: : These reactions typically yield a range of derivatives, each with potentially unique properties suitable for various applications in material science, medicinal chemistry, and more.

Scientific Research Applications

  • Chemistry: : As an intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.

  • Biology: : Its structural attributes make it a candidate for studying enzyme interactions and receptor binding in biochemical assays.

  • Medicine: : Potential pharmacological applications, including as a lead compound in drug discovery for targeting specific biological pathways.

  • Industry: : Used in the development of advanced materials with tailored properties for specific industrial applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

  • Molecular Targets: : These may include enzymes, receptors, or nucleic acids, depending on its application.

  • Pathways Involved: : The exact pathways can vary, but often involve modulation of biochemical processes such as signal transduction, enzymatic activity, or gene expression.

Comparison with Similar Compounds

When compared to other similar compounds, 5-bromo-2-chloro-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide stands out due to:

  • Unique Structure: : The combination of a pyrazole ring with bromo and chloro substituents on a benzamide framework is relatively uncommon.

  • Functional Versatility: : Its ability to undergo a wide range of chemical reactions makes it highly valuable in synthetic chemistry.

Similar Compounds

  • N-{2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide: : Lacks the bromo and chloro substituents but shares the pyrazole-benzamide framework.

  • 2-Chloro-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide: : Similar but lacks the bromo substituent.

  • 5-Bromo-N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide: : Similar but lacks the chloro substituent.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClF3N3O/c17-10-3-4-12(18)11(7-10)15(25)22-5-6-24-13(9-1-2-9)8-14(23-24)16(19,20)21/h3-4,7-9H,1-2,5-6H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMOMMMMQBVFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=CC(=C3)Br)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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